Structural Properties and Synthetic Utility of 2-Aminophenyl Sulfurofluoridate in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity with stability in covalent drug design. 2-Aminophenyl sulfurofluoridate (SMILES: NC1=CC=CC=C1OS(=O)(=O)F)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity with stability in covalent drug design. 2-Aminophenyl sulfurofluoridate (SMILES: NC1=CC=CC=C1OS(=O)(=O)F) has emerged as a premier bifunctional building block. By housing both a classical aniline amine and a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this molecule enables perfectly orthogonal synthetic workflows[1]. This technical guide dissects its structural properties, details the causality behind its chemoselective reactivity, and provides self-validating protocols for its integration into drug discovery pipelines.
Structural and Electronic Properties
The architectural brilliance of 2-aminophenyl sulfurofluoridate lies in the electronic interplay between its two functional groups.
The S(VI)-F Hub : Unlike traditional sulfonyl chlorides (-SO2Cl) that suffer from rapid aqueous hydrolysis, the fluorosulfate (-OSO2F) group is thermodynamically highly stable and kinetically inert. It resists hydrolysis under neutral and acidic conditions, making it highly compatible with biological environments and plasma[2].
Orthogonality : The ortho-amino group (-NH2) is electron-donating via resonance, which subtly enriches the aromatic ring. However, the strong inductive electron-withdrawing nature of the -OSO2F group tempers the amine's nucleophilicity. This allows the amine to participate in standard amide couplings or Buchwald-Hartwig aminations without the S(VI)-F bond undergoing premature cleavage[3].
Target Selectivity : In physiological settings, the -OSO2F warhead remains dormant until it encounters a specific microenvironment—typically a protein binding pocket where proximal basic residues catalyze a chemoselective reaction with the side chains of tyrosine, lysine, serine, or histidine[2].
Mechanistic Causality in SuFEx Chemistry
To utilize this building block effectively, one must understand why the SuFEx reaction requires specific catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The S(VI) center is sterically shielded and electronically deactivated by the highly electronegative fluorine atom.
When reacting the fluorosulfate with an aryl silyl ether, DBU does not merely act as a passive proton scavenger. Mechanistic evidence indicates that DBU actively coordinates with the silicon atom of the silyl ether. This coordination forms a hypervalent silicate intermediate, dramatically increasing the nucleophilicity of the oxygen atom, which then attacks the S(VI) center to displace the fluoride ion[4]. The irreversible formation of the strong Si-F bond in the byproduct provides the thermodynamic driving force[5].
Mechanistic pathway of DBU-catalyzed SuFEx click reaction.
Self-Validating Experimental Protocols
The following two-step workflow demonstrates the orthogonal functionalization of 2-aminophenyl sulfurofluoridate.
Workflow for orthogonal functionalization of 2-aminophenyl fluorosulfate.
Protocol 1: Chemoselective Amide Coupling (Targeting the -NH2 Group)
Objective: Acylate the aniline amine without degrading the fluorosulfate warhead.
Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes to form the active ester. Causality: DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile, ensuring it activates the acid but cannot trigger a SuFEx reaction at the S(VI) center.
Add 2-aminophenyl sulfurofluoridate (1.0 eq) and stir at room temperature for 4 hours.
Self-Validation (Workup): Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M aqueous HCl, saturated NaHCO3, and brine. Validation Check: The 1M HCl wash removes all unreacted amine and DIPEA. The survival of the product through this acidic wash confirms the exceptional hydrolytic stability of the -OSO2F group[2].
Dry over Na2SO4, filter, and concentrate.
Protocol 2: SuFEx Click Reaction (Targeting the -OSO2F Group)
Objective: Couple the intermediate fluorosulfate with an aryl silyl ether to yield a biaryl sulfate[5].
Dissolve the intermediate and Ar-OTBS in anhydrous acetonitrile.
Add DBU (20 mol%) dropwise at room temperature. Causality: DBU acts as the nucleophilic catalyst, specifically activating the silyl ether to form the reactive silicate species[4].
Stir for 2-6 hours. The reaction progress is driven forward by the formation of TBS-F.
Self-Validation (Workup): Concentrate the mixture under reduced pressure. Purify directly via silica gel chromatography. Validation Check: The absence of the characteristic highly deshielded fluorine peak in 19F NMR (~ +35 to +40 ppm) confirms the complete consumption of the fluorosulfate warhead.
Quantitative Data on Stability and Reactivity
The following table summarizes the operational parameters and stability metrics that make 2-aminophenyl sulfurofluoridate an ideal candidate for high-throughput medicinal chemistry[1].
Property / Reaction Metric
Experimental Conditions
Observed Result
Hydrolysis Half-life
pH 7.4 Aqueous Buffer, 37°C
> 4 weeks
Hydrolysis Half-life
pH 1.0 Aqueous HCl, 37°C
> 4 weeks
Amide Coupling Yield
HATU, DIPEA, DMF, 25°C
85% – 95%
SuFEx Click Yield
Ar-OTBS, 20 mol% DBU, MeCN, 25°C
80% – 98%
Covalent Target Selectivity
Protein binding pocket microenvironment
Tyr > Lys > His > Ser
Applications in Drug Discovery
The integration of the 2-aminophenyl sulfurofluoridate building block has revolutionized the synthesis of covalent inhibitors. By utilizing the amine for structural diversification (e.g., attaching targeting ligands or PROTAC linkers) and preserving the -OSO2F group as a latent electrophile, researchers can rapidly generate libraries of covalent probes. These probes exhibit minimal off-target reactivity in plasma, only engaging their target when perfectly oriented near a nucleophilic amino acid residue[2].
Harnessing Ortho-Substituted Aryl Fluorosulfates: A Technical Blueprint for Next-Generation Covalent Drug Discovery
As the pharmaceutical industry pivots toward targeted covalent inhibitors (TCIs) to drug the "undruggable" proteome, the limitations of traditional cysteine-reactive acrylamides have become starkly apparent. Cysteine is...
Author: BenchChem Technical Support Team. Date: April 2026
As the pharmaceutical industry pivots toward targeted covalent inhibitors (TCIs) to drug the "undruggable" proteome, the limitations of traditional cysteine-reactive acrylamides have become starkly apparent. Cysteine is rare in functional protein binding sites. To expand the targetable landscape to Tyrosine, Lysine, Histidine, and Serine, early-stage drug development has increasingly adopted Sulfur(VI) Fluoride Exchange (SuFEx) chemistry1[1].
However, highly reactive SuFEx hubs like aryl sulfonyl fluorides (Ar-SO₂F) often exhibit promiscuous off-target labeling. Enter the aryl fluorosulfates (Ar-OSO₂F) —often termed "sleeping beauties." These latent electrophiles are virtually inert in aqueous physiological conditions but awaken to form irreversible covalent bonds when bound to a specific protein microenvironment2[2].
This whitepaper provides an in-depth mechanistic and operational guide on how ortho-substitution of aryl fluorosulfates serves as the critical design lever to tune reactivity, optimize binding thermodynamics, and execute self-validating chemoproteomic workflows in early-stage drug discovery.
The Mechanistic Imperative of Ortho-Substitution
The fundamental challenge in SuFEx covalent drug design is achieving "Goldilocks reactivity"—stable enough to circulate without being scavenged by glutathione or water, yet reactive enough to capture the target residue. Aryl fluorosulfates naturally possess lower reactivity than sulfonyl fluorides due to oxygen-mediated resonance stabilization of the sulfur atom 3[3].
To optimize this latency for drug discovery, we utilize ortho-substitution (e.g., ortho-triflyl, ortho-alkyl, or bis-fluorosulfate groups). The causality behind this design choice is twofold:
Conformational Pre-organization (Steric Effect) : Placing a bulky group at the ortho position restricts the rotational degrees of freedom of the -OSO₂F moiety. By locking the warhead into a bioactive ground-state conformation, we significantly lower the entropic penalty upon binding to the target's active site.
Electrophilic Tuning (Electronic Effect) : Ortho-substituents disrupt the coplanarity of the oxygen lone pairs with the aromatic ring, subtly modulating the resonance stabilization. This polarizes the S-F bond just enough so that it is primed for activation by a proximal hydrogen-bond donor in the protein pocket.
When the ortho-substituted probe enters the precise microenvironment of the target, proximal hydrogen-bond donors activate the S-F bond, while a neighboring basic residue enhances the nucleophilicity of the target amino acid (e.g., Tyrosine, Lysine)4[4].
Fig 1: Context-dependent SuFEx activation pathway of latent aryl fluorosulfates.
Quantitative Profiling: The Human Neutrophil Elastase (hNE) Case Study
The power of ortho-substitution is best illustrated in the agnostic discovery of covalent inhibitors for Human Neutrophil Elastase (hNE), a key target for anti-inflammatory agents. Unsubstituted aryl fluorosulfates lie at the bottom of the SuFEx reactivity hierarchy and fail to inhibit hNE effectively. However, introducing specific ortho-substituents drastically alters the pharmacological profile5[5].
Table 1: Reactivity and Inhibitory Profiling of SuFEx Warheads against hNE
SuFEx Warhead Class
Relative SuFEx Reactivity Rate
hNE IC₅₀ (µM)
Mechanistic Observation
Aryl Sulfonyl Fluoride (Ar-SO₂F)
28.5
N/A
Promiscuous reactivity; poor selectivity.
Alkyl Sulfonyl Fluoride
14.1
N/A
High intrinsic reactivity; rapid hydrolysis.
Aryl Fluorosulfate (Ar-OSO₂F)
1.0 (Reference)
> 100
Too latent; fails to engage target efficiently.
Ortho-Triflyl Ar-SO₂F
-
1.1 ± 0.1
Steric bulk improves binding affinity.
Ortho-Aryl Fluorosulfate
-
0.24 ± 0.02
Optimal pre-organization; 400x potency increase.
Data synthesized from SuFEx library screening against hNE[5].
Beyond protease inhibitors, this strategy is actively being deployed to combat multidrug-resistant pathogens. Recent screenings have identified ortho-substituted arylfluorosulfates that exhibit rapid bactericidal potency against MRSA, matching the MIC of vancomycin while demonstrating the unique ability to disrupt established bacterial biofilms6[6].
Self-Validating Chemoproteomic Workflow (ABPP)
To confidently advance an ortho-substituted aryl fluorosulfate into lead optimization, we must prove on-target engagement and proteome-wide selectivity. Activity-Based Protein Profiling (ABPP) using alkyne-tagged SuFEx probes is the gold standard7[7].
The following protocol is designed as a self-validating system . Every step includes a causal control to ensure that the observed covalent adduction is driven by specific microenvironment catalysis, not promiscuous electrophilicity.
Step-by-Step Methodology
Step 1: In Situ Live-Cell Incubation
Action : Treat live target cells (e.g., disease-relevant cell lines) with the alkyne-tagged ortho-Ar-OSO₂F probe (1–10 µM) for 2–4 hours under physiological conditions.
Causality : Live-cell incubation is non-negotiable. Because aryl fluorosulfates are context-dependent, they require the intact, folded 3D microenvironment of the protein to catalyze the S(VI) fluoride exchange. Lysis prior to incubation disrupts native conformations and abolishes specific labeling.
Step 2: Proteome Extraction & Denatured Control Generation
Action : Lyse cells using a mild, detergent-free buffer via sonication. Simultaneously, prepare a heat-denatured control lysate (boiled at 95°C for 10 mins with 1% SDS) and treat it with the probe.
Causality : The denatured control acts as the ultimate self-validation step. If the probe labels the denatured proteome, it is intrinsically reactive and lacks context-dependence. A true "sleeping beauty" ortho-Ar-OSO₂F will show zero labeling in the denatured sample[2].
Step 3: CuAAC Click Chemistry & Enrichment
Action : Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-protein adducts. Enrich the labeled proteome using streptavidin-agarose beads.
Causality : Utilizing a bio-orthogonal click handle allows the warhead to remain sterically unencumbered during the initial live-cell target engagement. This ensures the ortho-substitution's delicate conformational effects are not masked by a bulky reporter tag during the binding event[3].
Step 4: Stringent Washing, On-Bead Digestion, and LC-MS/MS
Action : Wash beads stringently (using 1% SDS and 8M urea) to remove all non-covalently bound proteins. Perform on-bead tryptic digestion and analyze the peptide fragments via high-resolution LC-MS/MS.
Causality : Stringent washing ensures only covalently modified targets are sequenced. The resulting MS/MS spectra allow for the exact pinpointing of the modified residue (Tyr, Lys, His, or Ser), validating the structural hypothesis of the targeted covalent inhibitor[4].
Fig 2: Self-validating chemoproteomic ABPP workflow for covalent target identification.
Conclusion
Ortho-substituted aryl fluorosulfates represent a paradigm shift in early-stage drug development. By moving away from hyper-reactive warheads and embracing the latent, microenvironment-activated nature of the SuFEx "sleeping beauty" phenomenon, researchers can design highly selective covalent inhibitors. Through careful steric and electronic tuning at the ortho position, coupled with rigorous, self-validating chemoproteomic workflows, the pharmaceutical industry can safely expand the druggable proteome far beyond the limitations of cysteine.
References
Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue
Journal of the American Chemical Society
Emerging Utility of Fluorosulf
“Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase
ChemRxiv
The Growing Applications of SuFEx Click Chemistry
La Trobe University
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase
PNAS
Structure-based design and analysis of SuFEx chemical probes
NIH PMC
Covalent drug discovery using sulfur(VI) fluoride exchange warheads
Taylor & Francis
Identification of simple arylfluorosulfates as potent agents against resistant bacteria
NIH PMC
Application Note: Synthesizing Targeted Covalent Inhibitors with 2-Aminophenyl Sulfurofluoridate via SuFEx Chemistry
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Proximity-Enabled Covalent Drug Discovery Introduction & Mechanistic Rationale The paradigm of covalent drug discovery has historically...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Proximity-Enabled Covalent Drug Discovery
Introduction & Mechanistic Rationale
The paradigm of covalent drug discovery has historically been dominated by Michael acceptors (e.g., acrylamides) targeting highly nucleophilic, non-catalytic cysteine residues. However, the cysteinome represents a fraction of the targetable proteome. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally expanded this landscape, enabling the selective covalent modification of tyrosine, lysine, histidine, and serine residues[1][2][3].
At the forefront of this expansion are aryl fluorosulfates (
Ar−OSO2F
) . Unlike their highly reactive sulfonyl fluoride counterparts, aryl fluorosulfates exhibit remarkable aqueous stability and are virtually inert to biological nucleophiles under physiological conditions[4]. They function as "latent electrophiles," requiring precise spatial alignment within a protein's microenvironment to undergo proximity-enabled nucleophilic substitution (fluoride elimination)[4].
2-Aminophenyl sulfurofluoridate (2-APSF, CAS: 2731010-43-6) has emerged as a highly versatile bifunctional building block for synthesizing targeted covalent inhibitors (TCIs)[5]. The aniline amine allows for facile conjugation to a known reversible ligand, while the ortho-fluorosulfate group serves as the latent warhead. When the reversible ligand anchors the molecule in the target's active site, the ortho-geometry directs the
OSO2F
group toward proximal nucleophiles, facilitating irreversible engagement[6][7].
Causality in Experimental Design (E-E-A-T Principles)
Transforming a reversible binder into a SuFEx-based TCI requires strict adherence to mechanistic principles. The use of 2-APSF is dictated by several structural and chemical causalities:
Trajectory and Steric Constraints: The ortho-relationship between the linker (amine) and the warhead ensures a tight spatial radius. Structural biology studies, such as the targeting of Tyr181 in HIV-1 Reverse Transcriptase[6][7] or Lys745 in EGFR[8], demonstrate that precise warhead geometry is critical. If the warhead is placed in a meta or para position, the electrophilic sulfur may fall outside the required distance (typically < 4 Å) or angle of attack, rendering the compound a mere reversible binder.
Chemoselectivity during Synthesis: The electron-withdrawing nature of the
OSO2F
group significantly reduces the basicity and nucleophilicity of the adjacent aniline amine. While this requires robust coupling reagents (e.g., HATU), it also prevents unwanted side reactions. Furthermore, the fluorosulfate group is highly resistant to standard acidic/basic workups, unlike sulfonyl fluorides which are prone to premature hydrolysis[4].
Targeting Non-Cysteine Residues: By utilizing 2-APSF, researchers can target previously "undruggable" pockets lacking cysteines. For example, SuFEx warheads have successfully targeted catalytic lysines in kinases[8], non-catalytic histidines in cytosolic nucleotidases[9], and serines in neutrophil elastase[10].
Quantitative Reactivity Profiling
To justify the selection of an aryl fluorosulfate over traditional warheads, we must compare their intrinsic properties. The table below summarizes the physicochemical and biological reactivity profiles dictating warhead selection.
Warhead Type
Targetable Residues
Intrinsic Reactivity
Aqueous Stability
Off-Target Toxicity Risk
Acrylamide
Cysteine (Cys)
Moderate to High
High
Moderate (Glutathione depletion)
Sulfonyl Fluoride
Tyr, Lys, Ser, His
High
Low to Moderate
High (Pan-proteome reactivity)
Aryl Fluorosulfate
Tyr, Lys, Ser, His
Very Low
Very High
Very Low (Context-dependent)
Data synthesized from comparative SuFEx profiling studies[2][4].
Experimental Protocols: Synthesis and Validation
The following workflow details the conjugation of a carboxylic acid-bearing reversible scaffold to 2-APSF, followed by a self-validating biochemical assay to confirm covalent target engagement.
Figure 2: Step-by-step synthetic and validation workflow for 2-APSF derived covalent inhibitors.
Protocol A: Amide Coupling of 2-APSF to a Scaffold
Objective: Generate a stable amide linkage between a target-binding scaffold and the 2-APSF warhead without degrading the fluorosulfate group.
Reagents:
Target-binding scaffold with a free carboxylic acid (
R−COOH
) (1.0 eq)
2-Aminophenyl sulfurofluoridate (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF (0.1 M relative to scaffold)
Step-by-Step Procedure:
Scaffold Pre-Activation: Dissolve the
R−COOH
scaffold in anhydrous DMF. Add HATU and DIPEA. Stir at room temperature for 15–20 minutes.
Causality: Pre-activation ensures that the weakly nucleophilic aniline of 2-APSF is not exposed to unreacted coupling reagents, minimizing side reactions and maximizing yield.
Conjugation: Add 2-aminophenyl sulfurofluoridate to the activated ester solution. Stir at room temperature under an inert atmosphere (
N2
or Argon) for 4–12 hours.
Causality: The electron-withdrawing
OSO2F
group at the ortho position sterically and electronically hinders the amine. Extended reaction times are necessary. Avoid heating above 50°C to preserve the integrity of the latent electrophile.
Self-Validating LC-MS Checkpoint: Remove a 5 µL aliquot, quench in 50% MeCN/Water, and analyze via LC-MS.
Validation Metric: Confirm the presence of the desired
[M+H]+
peak. Crucially, verify the absence of a
[M−F+OH]+
peak, which would indicate premature hydrolysis of the fluorosulfate warhead.
Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous
NaHCO3
, 1M
HCl
, and brine. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Biochemical Validation via Intact Protein Mass Spectrometry
Objective: Confirm that the synthesized TCI forms a covalent bond with the target protein via SuFEx chemistry.
Step-by-Step Procedure:
Incubation: Dilute the purified target protein to a final concentration of 1 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add the synthesized 2-APSF inhibitor to a final concentration of 10 µM (10-fold excess).
Reaction Kinetics: Incubate the mixture at room temperature or 37°C. Take aliquots at 1, 2, and 4 hours.
MS Analysis: Analyze the aliquots using Intact Protein LC-MS (e.g., ESI-TOF).
Validation Metric: A successful SuFEx reaction involves the elimination of a fluoride ion. The mass of the covalently modified protein must equal: [MassProtein]+[MassInhibitor]−20.01Da(HF) . If the mass shift equals the full mass of the inhibitor without the loss of HF, the interaction is purely non-covalent.
References[6] Covalent inhibition of wild-type HIV-1 reverse transcriptase (RT) using a fluorosulfate warhead - American Chemical Society. URL[10] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PNAS. URL[1] Covalent targeting of non-cysteine residues in PI4KIIIβ - RSC Publishing. URL[9] Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Publishing. URL[2] Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers - ACS Publications. URL[3] Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - ACS Chemical Biology.URL[4] Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC. URL[7] Covalent Inhibition of Wild-Type HIV-1 Reverse Transcriptase Using a Fluorosulfate Warhead - PMC. URL[8] Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry - PubMed. URL[5] 2-Aminophenyl sulfurofluoridate - BLD Pharm. URL
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals
Introduction & Strategic Context
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the landscape of covalent drug design, bioconjugation, and materials science [1]. Among the privileged SuFEx scaffolds, fluorosulfates (–OSO₂F) are highly prized for their unique stability-reactivity profile: they remain completely inert under a wide range of physiological and synthetic conditions but undergo rapid, near-quantitative coupling when activated by specific catalysts or protein microenvironments.
2-Aminophenyl sulfurofluoridate (CAS: 2731010-43-6) represents a highly versatile, bifunctional building block. It contains an aniline moiety for classical functionalization and an ortho-fluorosulfate group for downstream SuFEx clicking. However, functionalizing the aniline via amide coupling presents a chemoselectivity challenge. The core objective is to achieve complete N-acylation while strictly avoiding the premature cleavage, hydrolysis, or nucleophilic displacement of the sensitive S(VI)–F bond [2].
This application note details the optimized, field-proven conditions for the amide coupling of 2-aminophenyl sulfurofluoridate, providing researchers with a self-validating protocol that ensures maximal yield and absolute preservation of the SuFEx handle.
Mechanistic Insights & Causality: Designing the Orthogonal Protocol
To design a robust protocol, we must analyze the causality behind experimental failures in bifunctional SuFEx building blocks.
Base Selection (The pH/Nucleophilicity Balance):
Standard amide couplings often employ excess triethylamine (TEA) or diisopropylethylamine (DIPEA). While the S(VI)–F bond is remarkably resistant to hydrolysis at neutral pH, prolonged exposure to strong, unhindered bases or highly nucleophilic amines can trigger unwanted side reactions, including premature SuFEx activation or S–O bond cleavage [3]. Solution: We utilize N-methylmorpholine (NMM) or strictly stoichiometric DIPEA to maintain a mild, non-nucleophilic basic environment.
Coupling Reagent Dynamics:
Uronium-based reagents like HATU are highly efficient but generate nucleophilic byproducts (e.g., HOAt) that, in rare cases, can interact with the fluorosulfate group if the reaction is left stirring for extended periods. Propylphosphonic anhydride (T3P®) is identified as the optimal reagent. T3P generates water-soluble, non-nucleophilic phosphate byproducts, ensuring the absolute integrity of the –OSO₂F group while driving the aniline acylation to completion.
Solvent Effects:
Anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM) are preferred over dimethylformamide (DMF) to minimize the risk of base-catalyzed degradation pathways that are accelerated in highly polar aprotic solvents.
Quantitative Optimization Data
The following table summarizes the optimization matrix for the coupling of 2-aminophenyl sulfurofluoridate with a model aliphatic carboxylic acid (phenylacetic acid).
Table 1: Coupling Reagent and Base Screening
Entry
Coupling Reagent (1.2 eq)
Base (2.0 eq)
Solvent
Time (h)
Amide Yield (%)*
–OSO₂F Recovery (%)**
1
EDC·HCl / HOBt
DIPEA
DMF
12
65
82
2
HATU
DIPEA
DMF
4
88
91
3
HATU
NMM
DCM
4
92
96
4
T3P (50% in EtOAc)
NMM
EtOAc
6
95
>99
5
Acyl Fluoride (via SO₂F₂)
None
MeCN
8
89
95
*Isolated yield of the purified amide product. **Determined by ¹⁹F NMR integration of the crude reaction mixture relative to an internal standard.
Orthogonal Workflow Visualization
The following diagram illustrates the logical progression of the orthogonal functionalization strategy, demonstrating how the amide coupling serves as the first step before downstream SuFEx bioconjugation.
Figure 1: Orthogonal reaction workflow for 2-aminophenyl sulfurofluoridate functionalization.
Standardized Experimental Protocol
This self-validating protocol is designed for a 1.0 mmol scale reaction.
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target carboxylic acid (1.1 mmol) and anhydrous EtOAc (10 mL) under a nitrogen atmosphere.
Add 2-aminophenyl sulfurofluoridate (1.0 mmol) to the stirring solution.
Base and Reagent Addition:
Cool the reaction mixture to 0 °C using an ice-water bath.
Add N-methylmorpholine (2.5 mmol) dropwise via syringe. (Self-Validation Check: The solution should remain clear; no immediate exotherm should be observed).
Slowly add the T3P solution (1.5 mmol) dropwise over 5 minutes.
Reaction Propagation:
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).
Stir the mixture for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The S(VI)–F bond is readily identifiable by a distinct ¹⁹F NMR singlet typically around +38 to +42 ppm.
Aqueous Workup (Crucial for S-F Preservation):
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.
Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 × 10 mL).
Wash the combined organic layers with 0.5 M HCl (10 mL) to remove residual NMM, followed by brine (10 mL). (Note: Do not use strong NaOH washes, as hydroxide can slowly hydrolyze the fluorosulfate over time).
Isolation:
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-(2-(fluorosulfonyloxy)phenyl)amide.
References
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]
Smedley, C. J., Barrow, A. S., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Chemistry - A European Journal.[Link][1]
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.[Link][2]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective SuFEx Synthesis of 2-Aminophenyl Sulfurofluoridate
Introduction & Mechanistic Rationale
Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative methodology in drug discovery and materials science, enabling the rapid construction of robust S–O and S–N bonds. The synthesis of 2-aminophenyl sulfurofluoridate (CAS: 2731010-43-6) from 2-aminophenol presents a classic chemoselectivity challenge: differentiating between the nucleophilic hydroxyl (–OH) and amino (–NH₂) groups on the same aromatic ring[1].
The Causality of Chemoselectivity:
Achieving exclusive O-fluorosulfonation without N-fluorosulfonation relies on the principles of Hard-Soft Acid-Base (HSAB) theory and precise pKa manipulation. The S(VI) center in sulfuryl fluoride (
SO2F2
) is a "hard" electrophile. By utilizing a specific organic base (e.g., Triethylamine or DBU), the phenol moiety (pKa ~9.7) is selectively deprotonated to form a phenoxide anion. This phenoxide is a significantly "harder" and more reactive nucleophile than the neutral aniline nitrogen (conjugate acid pKa ~4.7). Consequently, the phenoxide rapidly attacks the S(VI) center, displacing a fluoride ion and forming the stable aryl fluorosulfate, leaving the amine intact for downstream functionalization[1].
Experimental Workflow & Process Visualization
The following diagram illustrates the critical path for the continuous or batch synthesis of 2-aminophenyl sulfurofluoridate, emphasizing the transition from reagent preparation to final purification.
Workflow for the chemoselective SuFEx synthesis of 2-aminophenyl sulfurofluoridate.
Quantitative Data: Optimization of Reaction Conditions
To ensure a self-validating system, the protocol must be optimized for maximum O-selectivity. The table below summarizes the effect of different bases and solvent systems on the yield and chemoselectivity of the reaction.
Entry
Solvent
Base (Equiv.)
Time (min)
Conversion (%)
Selectivity (O : N)
Isolated Yield (%)
1
DCM
Et₃N (1.5)
60
>95
>99:1
82
2
MeCN
Et₃N (1.5)
30
>99
>99:1
86
3
MeCN
DBU (1.2)
15
>99
95:5
78
4
THF
K₂CO₃ (2.0)
120
60
90:10
45
Data Interpretation: Acetonitrile (MeCN) combined with Triethylamine (Et₃N) provides the optimal balance of reaction kinetics and chemoselectivity, yielding the target compound rapidly without competitive N-functionalization[1].
Step-by-Step Methodology
CRITICAL SAFETY NOTICE: Sulfuryl fluoride (
SO2F2
) is a highly toxic, colorless, and odorless gas. This protocol must only be executed in a fully functioning, certified fume hood by trained professionals utilizing appropriate continuous gas monitoring systems and personal protective equipment (PPE).
Sulfuryl fluoride (
SO2F2
) gas cylinder with appropriate regulatory manifold.
Protocol:
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (545 mg, 5.0 mmol).
Solvation & Activation: Add 25 mL of anhydrous MeCN to the flask, stirring until the substrate is fully dissolved. Inject Triethylamine (1.05 mL, 7.5 mmol) via syringe. The solution may exhibit a slight color change as the phenoxide equilibrium is established.
Electrophile Introduction: Seal the flask with a rubber septum pierced with a gas inlet needle connected to the
SO2F2
manifold, and an outlet needle connected to a concentrated NaOH scrubber system (to neutralize excess gas). Gently bubble
SO2F2
gas through the stirring solution for exactly 5 minutes[1].
Reaction Propagation: Remove the gas inlet and outlet needles. Allow the sealed reaction mixture to stir at ambient room temperature (20–25 °C) under a static atmosphere of
SO2F2
.
Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc, 3:1) or LCMS. Complete consumption of the starting material is typically observed within 30 minutes[1].
Quenching & Workup: Once complete, carefully vent the flask into the fume hood exhaust. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the MeCN and residual volatile amines.
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes and Ethyl Acetate.
Isolation: Collect the fractions containing the target compound (identified by UV activity and MS). Concentrate to afford 2-aminophenyl sulfurofluoridate as a stable, colorless to pale-yellow oil.
References
Modular Synthesis of Functional Libraries by Accelerated SuFEx Click Chemistry
Source: Royal Society of Chemistry (RSC), Chemical Science, 2024.
URL:[Link]
Application Note: Orthogonal Functionalization of the Primary Amine in 2-Aminophenyl Sulfurofluoridate
Executive Summary The advent of Sulfur Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and co-workers in 2014[1], has revolutionized the construction of complex molecules in drug discovery, che...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The advent of Sulfur Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and co-workers in 2014[1], has revolutionized the construction of complex molecules in drug discovery, chemical biology, and materials science. Within this paradigm, 2-aminophenyl sulfurofluoridate emerges as a highly versatile, bifunctional building block.
This application note provides a comprehensive guide to the orthogonal functionalization of the primary aniline amine while preserving the reactive, yet exceptionally stable, fluorosulfate (-OSO₂F) warhead. By exploiting the kinetic stability of the S(VI)-F bond, researchers can perform late-stage functionalizations—such as amidation, reductive amination, and sulfonylation—before deploying the fluorosulfate group for targeted covalent inhibition or bioconjugation[2].
Mechanistic Rationale: The Principle of Orthogonal Reactivity
The success of 2-aminophenyl sulfurofluoridate as a synthetic hub relies entirely on the principle of orthogonal reactivity.
Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and indiscriminate nucleophilic attack, the S(VI)-F bond in aryl fluorosulfates is thermodynamically stable and kinetically inert[3]. It exhibits remarkable resistance to aqueous media, strong acids, mild bases, oxidants, and reductants[4].
Causality of Experimental Choices:
To break the S-F bond and achieve a SuFEx coupling, the system requires specific activation. This is typically achieved via a strong, non-nucleophilic organic superbase (e.g., DBU or BEMP) that facilitates the formation of a reactive intermediate, or via the highly specific hydrogen-bonding microenvironment found within a target protein's binding pocket (often targeting Tyrosine or Lysine residues)[5],[2].
Because standard amine functionalization conditions (such as the use of DIPEA, pyridine, or mild hydride donors) do not provide the necessary activation energy or catalytic environment to perturb the S(VI) center, the primary amine can be selectively modified. This creates a self-validating synthetic pathway where the integrity of the -OSO₂F group can be continuously monitored and confirmed via ¹⁹F NMR (typically exhibiting a sharp diagnostic singlet between +35 and +45 ppm)[6].
Quantitative Data Summary: Reaction Tolerances
The following table summarizes the quantitative stability and typical yields of the fluorosulfate group when 2-aminophenyl sulfurofluoridate is subjected to various standard amine functionalization conditions.
Functionalization Type
Reagents & Conditions
-OSO₂F Stability
Typical Yield
Amidation
Acyl chloride, DIPEA, DCM, 0 °C to RT
>99% Intact
85–95%
Reductive Amination
Aldehyde, NaBH(OAc)₃, DCE, RT
>99% Intact
75–90%
Sulfonylation
Sulfonyl chloride, Pyridine, DCM, RT
>99% Intact
80–95%
Urea Formation
Isocyanate, TEA, THF, RT
>99% Intact
85–98%
Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. The choice of reagents and workup conditions intrinsically filters out any degraded fluorosulfate, ensuring that only the intact, bifunctional product is isolated.
Protocol A: Selective Amidation of the Primary Amine
Objective: Couple an acyl chloride to the primary amine without triggering SuFEx activation.
Reagents: 2-aminophenyl sulfurofluoridate (1.0 eq), Acyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).
Initiation: Dissolve 2-aminophenyl sulfurofluoridate in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
Base Addition: Add DIPEA (2.0 eq) via syringe.
Mechanistic Note: DIPEA is explicitly chosen over stronger bases like DBU. Its steric hindrance prevents it from acting as a nucleophile or an activating catalyst for the S(VI)-F bond, strictly limiting its role to neutralizing the HCl byproduct[5].
Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 10 minutes to control the exothermic reaction and prevent localized heating.
Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours until TLC indicates complete consumption of the starting aniline.
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM (3x).
Validation Logic: If the -OSO₂F group were to prematurely hydrolyze, it would form a highly water-soluble sulfonic acid derivative that would be permanently lost to the aqueous layer. High recovery of the organic-soluble product confirms the survival of the fluorosulfate warhead.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Reductive Amination
Objective: Alkylate the primary amine using an aldehyde and a mild hydride source.
Reagents: 2-aminophenyl sulfurofluoridate (1.0 eq), Aldehyde (1.05 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Glacial acetic acid (0.1 eq), Anhydrous 1,2-Dichloroethane (DCE).
Imine Formation: Dissolve the amine and aldehyde in anhydrous DCE (0.15 M). Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour.
Reduction: Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes.
Mechanistic Note: NaBH(OAc)₃ is a mild, chemoselective reducing agent. Unlike LiAlH₄ or NaBH₄, which risk reducing the high-oxidation-state sulfur, NaBH(OAc)₃ selectively targets the transient iminium ion, leaving the S(VI)-F bond completely untouched[7].
Propagation: Stir the suspension at room temperature for 12–16 hours.
Quench & Workup: Quench the reaction by slowly adding 1N NaOH (to pH 8) to neutralize the acetic acid and destroy excess hydride. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Validation: Confirm the presence of the intact fluorosulfate via ¹⁹F NMR prior to moving to the next synthetic step.
Workflow Visualization
Orthogonal workflow for the bifunctional modification of 2-aminophenyl sulfurofluoridate.
(Note: The diagram above is optimized for a maximum width of 760px and adheres to high-contrast accessibility standards).
Applications in Covalent Drug Discovery
The ability to orthogonally functionalize 2-aminophenyl sulfurofluoridate makes it a premier fragment for modern drug discovery. Once the amine is elaborated into a high-affinity recognition motif (e.g., a kinase inhibitor scaffold or a PROTAC ligand), the intact fluorosulfate acts as a "silent" electrophile. Upon binding to the target protein, the specific microenvironment of the binding pocket activates the S(VI)-F bond, driving a proximity-induced SuFEx reaction with nucleophilic residues (predominantly Tyrosine, Lysine, or Histidine) to form an irreversible covalent bond[2],[4].
Application Note: Advanced Methodologies for 2-Aminophenyl Sulfurofluoridate Cross-Coupling Reactions
Introduction & Mechanistic Rationale Aryl fluorosulfates ( ArOSO2F ) have firmly established themselves as powerful, atom-economical, and highly stable electrophiles in transition-metal-catalyzed cross-coupling reaction...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Aryl fluorosulfates (
ArOSO2F
) have firmly established themselves as powerful, atom-economical, and highly stable electrophiles in transition-metal-catalyzed cross-coupling reactions[1]. Acting as superior pseudohalide alternatives to traditional aryl triflates, fluorosulfates benefit from the unique thermodynamic stability of the S(VI)–F bond, which resists hydrolysis under physiological and standard basic conditions but undergoes controlled oxidative addition in the presence of specific transition metals.
The ortho-amino substituted variant, 2-aminophenyl sulfurofluoridate , is a particularly valuable building block for the divergent synthesis of functionalized biaryls and complex nitrogen-containing heterocycles (e.g., indoles and carbazoles). However, the presence of the free primary amine (
-NH2
) introduces a significant chemoselectivity challenge. Traditional palladium-catalyzed systems often exhibit a complete lack of activity with primary amine-containing fluorosulfates due to competitive coordination (catalyst poisoning) or unwanted Buchwald-Hartwig amination at the amine site[1].
To bypass these limitations, modern methodologies rely on two primary strategic shifts:
Electrophile Synthesis via AISF: Transitioning away from highly toxic sulfuryl fluoride (
SO2F2
) gas to the bench-stable, crystalline surrogate AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride) allows for safe, rapid, and chemoselective sulfofluorination of 2-aminophenol.
Base Metal & Tailored Ligand Catalysis: Utilizing Nickel-based catalytic systems (e.g.,
NiCl2(PCy3)2
) which demonstrate excellent compatibility with the free amino group for C–C bond formation[1], or employing highly sterically demanding ligands (like BippyPhos or Xantphos) with Palladium to force selective C–N bond formation[2][3].
Workflow for the synthesis and divergent cross-coupling of 2-aminophenyl sulfurofluoridate.
Quantitative Data: Catalyst & Base Optimization
The causality behind selecting Nickel over Palladium for Suzuki-Miyaura couplings of 2-aminophenyl sulfurofluoridate is rooted in the oxidative addition step. Palladium readily coordinates to the hard nitrogen of the ortho-amine, forming stable, unreactive off-cycle complexes. Nickel, being more electropositive and utilizing strongly
σ
-donating ligands like tricyclohexylphosphine (
PCy3
), successfully undergoes oxidative addition into the C–O bond without being sequestered by the amine[1][4].
Table 1: Optimization of Suzuki-Miyaura Coupling with 2-Aminophenyl Sulfurofluoridate and Phenylboronic Acid
The following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are included to ensure reproducibility and high fidelity.
Protocol A: Synthesis of 2-Aminophenyl Sulfurofluoridate via AISF
Objective: Safe, room-temperature installation of the fluorosulfate group without the use of toxic
SO2F2
gas.
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-aminophenol and AISF.
Solvation: Suspend the solids in 5.0 mL of anhydrous THF. The mixture will appear as a heterogeneous slurry.
Base Addition: Dropwise add DBU over 1 minute. Self-Validation Cue: The reaction mixture will rapidly transition to a homogeneous, pale yellow solution, indicating the deprotonation of the phenol and the initiation of the SuFEx exchange.
Reaction: Stir at room temperature (20–25 °C) for 10 minutes. Monitor via TLC (Hexanes/EtOAc 3:1); the highly polar 2-aminophenol spot (
Rf≈0.1
) will completely convert to a higher running spot (
Rf≈0.6
).
Workup: Dilute the reaction with 15 mL of Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with 0.5 N aqueous HCl (
2×10
mL) to remove DBU, followed by brine (10 mL).
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via short-plug silica gel chromatography to yield 2-aminophenyl sulfurofluoridate as a stable oil/low-melting solid.
Objective: Chemoselective C–C bond formation utilizing a Nickel catalyst to prevent ortho-amine poisoning[1].
Reagents:
2-Aminophenyl sulfurofluoridate: 0.5 mmol
Arylboronic Acid: 0.75 mmol (1.5 equiv)
NiCl2(PCy3)2
: 0.025 mmol (5 mol%)
K3PO4
(anhydrous): 1.5 mmol (3.0 equiv)
Toluene /
H2O
(Degassed, 4:1 v/v): 5.0 mL
Step-by-Step Procedure:
Assembly: In a Schlenk tube or heavy-walled pressure vial, combine the fluorosulfate, arylboronic acid,
K3PO4
, and
NiCl2(PCy3)2
.
Degassing: Evacuate and backfill the vessel with Argon three times. Add the degassed Toluene/
H2O
solvent mixture under a positive stream of Argon.
Heating: Seal the vessel and heat in a pre-equilibrated oil bath at 90 °C for 12 hours. Self-Validation Cue: The initial green/blue tint of the Ni(II) precatalyst will darken to a deep red/brown, indicative of the active Ni(0) species entering the catalytic cycle.
Quench & Extraction: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Extract the aqueous layer with EtOAc (
2×10
mL).
Purification: Dry the combined organics over
MgSO4
, concentrate, and purify via flash chromatography to isolate the 2-aminobiaryl product.
Pre-activation: In a glovebox or under strict Argon, combine
Pd(OAc)2
and BippyPhos in 1.0 mL of Dioxane. Stir for 15 minutes at RT until a uniform yellow solution forms (generation of the active Pd-ligand complex).
Reaction Setup: To a separate vial containing the fluorosulfate, secondary amine, and
Cs2CO3
, add the pre-activated catalyst solution along with the remaining 3.0 mL of Dioxane.
Coupling: Seal and heat at 100 °C for 16 hours.
Workup: Cool, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via chromatography.
Mechanistic Pathway: Nickel Catalysis
The success of Protocol B relies on the fundamental organometallic steps of the Nickel catalytic cycle. Unlike Palladium, the Ni(0) species generated in situ aggressively inserts into the highly polarized S(VI)–O bond of the fluorosulfate.
Ni-catalyzed oxidative addition and cross-coupling cycle for aryl fluorosulfates.
During the Oxidative Addition phase, the
Ni(0)
complex inserts into the
C(aryl)–OSO2F
bond. The robust nature of the fluorosulfate leaving group (
FSO3−
) prevents premature degradation. Following Transmetalation with the arylboronic acid, Reductive Elimination yields the cross-coupled biaryl product while regenerating the active
Ni(0)
catalyst[1][4].
Preventing fluorosulfate hydrolysis in 2-aminophenyl sulfurofluoridate reactions
Welcome to the technical support and troubleshooting guide for workflows involving 2-aminophenyl sulfurofluoridate (also known as 2-aminophenyl fluorosulfate). While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is cele...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting guide for workflows involving 2-aminophenyl sulfurofluoridate (also known as 2-aminophenyl fluorosulfate). While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is celebrated for its robust stability, the unique structural arrangement of this specific building block introduces distinct mechanistic challenges.
This guide is designed for drug development professionals and synthetic chemists, providing field-proven insights, self-validating protocols, and mechanistic causality to ensure your SuFEx reactions succeed without premature warhead degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-aminophenyl sulfurofluoridate degrading in neutral buffer when other fluorosulfates remain completely stable?
The Causality: Standard aryl fluorosulfates are exceptionally stable electrophiles; negligible (<5%) hydrolysis is typically detected even after 24 hours in aqueous buffers, cell lysates, or serum at neutral pH[1]. However, placing a primary amine in the ortho position fundamentally alters the molecule's stability due to proximity-enhanced reactivity[2].
The unprotected nucleophilic nitrogen can act as an intramolecular trap. It attacks the S(VI) tetrahedral center of the adjacent fluorosulfate group, expelling the fluoride ion to form a stable, cyclic sulfamate linkage[3]. Even if it does not fully cyclize, the amine acts as an intramolecular general base, drastically lowering the activation energy required for water to hydrolyze the S-F bond.
Fig 1. Intramolecular and amine-assisted degradation pathways of 2-aminophenyl fluorosulfate.
Q2: How can I prevent this intramolecular cyclization during my SuFEx coupling steps?
The Causality: You must electronically deactivate the nitrogen. By converting the highly nucleophilic primary amine into an electron-deficient carbamate (e.g., Boc) or amide (e.g., Trifluoroacetyl), you eliminate its ability to participate in neighboring group attacks. This temporarily restores the baseline chemical inertness of the fluorosulfate warhead[1], allowing you to perform intermolecular SuFEx click reactions selectively.
Q3: How do different protecting groups impact the quantitative yield of the SuFEx reaction?
Choosing the right protecting group is a balance between masking nucleophilicity and surviving the specific basic conditions required for your SuFEx click reaction.
Table 1: Quantitative Comparison of 2-Aminophenyl Fluorosulfate Reactivity
Step-by-Step Methodology: The "Protect-Click-Deprotect" Workflow
To ensure a self-validating system where each step can be analytically confirmed before proceeding, follow this optimized workflow for utilizing 2-aminophenyl sulfurofluoridate in SuFEx chemistry.
Fig 2. Optimized workflow for preventing fluorosulfate hydrolysis during SuFEx reactions.
Phase 1: Amine Protection (Boc-ylation)
Reaction: Dissolve 2-aminophenyl sulfurofluoridate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Reagents: Add Di-tert-butyl dicarbonate (Boc
2
O, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours.
Self-Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material is consumed and a mass shift of +100 Da (M + Boc - H) is observed. The amine is now electronically deactivated.
Phase 2: Intermolecular SuFEx Click Reaction
Reaction: Transfer the purified Boc-protected intermediate to a flame-dried flask. Add your target nucleophile (e.g., an aryl alcohol, 1.0 eq) and dissolve in anhydrous Acetonitrile (MeCN).
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq). Stir at room temperature for 12 hours. Note: Avoid aqueous NaOH or KOH, as hydroxide ions will competitively hydrolyze the S-F bond.
Self-Validation Checkpoint:19
F NMR is the gold standard for SuFEx validation. Monitor the disappearance of the sharp
−OSO2F
singlet (typically located between +35 to +40 ppm). Its absence confirms the S-F bond has successfully exchanged to form the sulfate linkage.
Phase 3: Mild Workup & Deprotection
Workup: Quench the SuFEx reaction with saturated aqueous NH
4
Cl to bring the pH to ~6.0. Extract with Ethyl Acetate (EtOAc). This mild quench prevents base-catalyzed hydrolysis of the newly formed sulfate bridge.
Deprotection: Treat the purified SuFEx product with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature to unmask the amine.
Self-Validation Checkpoint: LC-MS will show a -100 Da shift, confirming the successful regeneration of the free primary amine without compromising the sulfate linkage.
Effect of pH on 2-aminophenyl sulfurofluoridate stability in aqueous media
A Guide to Understanding and Managing pH-Dependent Stability in Aqueous Media Welcome to the technical support guide for 2-aminophenyl sulfurofluoridate. This document is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Understanding and Managing pH-Dependent Stability in Aqueous Media
Welcome to the technical support guide for 2-aminophenyl sulfurofluoridate. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this reactive compound in their experiments. Understanding the aqueous stability of 2-aminophenyl sulfurofluoridate, particularly its sensitivity to pH, is critical for obtaining reproducible results and ensuring the integrity of your studies. This guide provides in-depth answers to common questions, troubleshooting strategies for potential issues, and validated protocols for stability analysis.
Frequently Asked Questions (FAQs)
Q1: My 2-aminophenyl sulfurofluoridate appears to be losing activity rapidly in my aqueous buffer. What is the likely cause?
A1: Rapid loss of activity is most commonly due to the hydrolysis of the sulfonyl fluoride (-SO₂) moiety. This functional group, while relatively stable compared to a sulfonyl chloride, is susceptible to nucleophilic attack by water or hydroxide ions, especially under non-optimal pH conditions.[1][2] The stability of sulfonyl fluorides in aqueous solutions is highly pH-dependent.[2] Under alkaline conditions (pH > 8), the increased concentration of hydroxide ions (OH⁻) leads to rapid degradation.[3][4] Therefore, if you are observing a fast decline in compound activity, the pH of your buffer is the first parameter you should investigate.
Q2: What is the primary degradation pathway for 2-aminophenyl sulfurofluoridate in an aqueous environment?
A2: The primary degradation pathway is hydrolysis of the sulfur-fluorine (S-F) bond. This reaction converts the electrophilic sulfonyl fluoride into the corresponding, and far less reactive, sulfonic acid (or its sulfonate salt). This process releases a fluoride ion (F⁻) into the medium. The reaction is essentially an Sₙ2-type nucleophilic substitution at the sulfur atom.
Q3: How exactly does pH influence the stability and degradation rate of 2-aminophenyl sulfurofluoridate?
A3: The pH of the aqueous medium affects stability through two primary mechanisms: the concentration of the nucleophile and the electronic properties of the 2-aminophenyl ring itself.
Alkaline Conditions (pH > 8): This is typically the region of lowest stability. The high concentration of hydroxide ions (OH⁻), which are much stronger nucleophiles than water, dramatically accelerates the rate of hydrolysis.[3][4] For many sulfonyl fluorides, the half-life can decrease from hours at neutral pH to mere minutes at alkaline pH.[2]
Neutral Conditions (pH ≈ 6.5 - 7.5): The compound exhibits its greatest stability in this range, though hydrolysis by water still occurs at a measurable rate. This is the recommended pH range for most experimental setups, representing a compromise between stability and physiological relevance.
Acidic Conditions (pH < 5): The stability profile in acidic conditions is more complex. The aniline amino group (pKa ≈ 4.6) becomes protonated to form an anilinium ion (-NH₃⁺). This protonated group acts as an electron-withdrawing group, which increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This can make the sulfur more susceptible to nucleophilic attack by water, potentially leading to an increased rate of hydrolysis compared to neutral pH.
Q4: What are the expected decomposition products I should look for?
A4: The primary and expected decomposition products from hydrolysis are 2-aminophenyl sulfonic acid and fluoride ion (F⁻) . You can monitor the reaction progress by observing the disappearance of the parent compound or the appearance of these products using analytical techniques like HPLC, LC-MS, or ion chromatography.
Q5: How should I prepare and store solutions of 2-aminophenyl sulfurofluoridate to maximize its shelf-life?
A5: Proper handling and storage are critical for maintaining the compound's integrity.
Stock Solutions: Prepare a high-concentration stock solution in a dry (anhydrous), aprotic, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] Store these stock solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C or -80°C.
Aqueous Working Solutions: Always prepare aqueous working solutions fresh for each experiment. Add the required volume of the organic stock solution to your aqueous buffer dropwise while vortexing vigorously to ensure rapid and complete dissolution and to minimize the risk of precipitation.[2] Use the working solution immediately after preparation.
Troubleshooting Guide: Common Experimental Issues
Observed Problem
Potential Cause
Recommended Solution & Explanation
Inconsistent or Non-Reproducible Experimental Results
Compound Degradation: The compound is hydrolyzing at different rates between experiments.
Verify Buffer pH and Capacity: Ensure your buffer is at the correct pH and has sufficient buffering capacity to resist pH shifts during the experiment. Prepare Fresh Solutions: Always use freshly prepared aqueous working solutions from a validated stock.[2]
Complete Lack of Covalent Modification of Target Protein
Pre-emptive Hydrolysis: The sulfonyl fluoride has completely hydrolyzed to the inactive sulfonic acid before it has a chance to react with the protein target.
Check Compound Integrity: Before starting your experiment, confirm the integrity of your working solution using a quick analytical method like LC-MS. Optimize Reaction pH: Conduct the experiment at a neutral or slightly acidic pH (e.g., 6.5-7.0) where the compound is more stable. Minimize Incubation Time: Add the compound to the reaction mixture at the last possible moment.
Lower-Than-Expected Reaction Yield
Partial Hydrolysis: A significant portion of the compound is degrading over the course of the experiment, reducing the effective concentration available for the desired reaction.
Perform a Time-Course Stability Study: Determine the half-life of your compound in your specific experimental buffer (See Protocol 2). This will inform the maximum viable duration for your experiment. Adjust Temperature: If compatible with your system, lowering the reaction temperature can slow the rate of hydrolysis.
Appearance of Unexpected Byproducts in Analysis (LC-MS)
pH-Mediated Side Reactions: Extreme pH values may promote other, less common degradation pathways or reactions with buffer components.
Analyze Byproducts: Use mass spectrometry to identify the structure of the unexpected species. This can provide clues about the underlying reaction. Screen Buffers: Test for compatibility with different buffer systems (e.g., phosphate vs. HEPES vs. MES) to rule out reactions with buffer components.
The following diagrams illustrate the key concepts of stability and troubleshooting for 2-aminophenyl sulfurofluoridate.
Caption: pH-dependent states of 2-aminophenyl sulfurofluoridate and its hydrolysis.
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
The stability of sulfonyl fluorides is often quantified by their half-life (t₁/₂) in a given medium. While the exact values for 2-aminophenyl sulfurofluoridate must be determined empirically, the following table provides an illustrative summary based on the behavior of analogous compounds.[2]
pH Value
Buffer System (50 mM)
Temperature (°C)
Expected Half-life (t₁/₂)
Primary Degradation Factor
5.0
Acetate
25
~ 3 - 5 hours
H₂O-mediated hydrolysis, potentially accelerated by protonated amino group
7.0
Phosphate (PBS)
25
~ 8 - 12 hours
H₂O-mediated hydrolysis
7.4
HEPES
37
~ 2 - 4 hours
H₂O-mediated hydrolysis, accelerated by temperature
8.5
Tris
25
< 30 minutes
OH⁻-mediated (base-catalyzed) hydrolysis
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution
This protocol ensures that the compound is properly dissolved and used under conditions that maximize its initial integrity.
Prepare Stock Solution: Dissolve a precisely weighed amount of 2-aminophenyl sulfurofluoridate in anhydrous DMSO to create a concentrated stock (e.g., 10-100 mM). Sonicate briefly if necessary to ensure complete dissolution.
Equilibrate Buffer: Bring your target aqueous buffer to the desired experimental temperature.
Calculate Volume: Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final concentration of DMSO is low (typically <1%) to avoid artifacts.
Spike and Mix: While vigorously vortexing the aqueous buffer, add the calculated volume of the stock solution in a dropwise manner. This rapid mixing is crucial to prevent precipitation.[2]
Visual Inspection: Visually inspect the final solution against a light source to ensure no cloudiness or precipitate is present.
Immediate Use: Use the freshly prepared aqueous working solution without delay. Do not store aqueous solutions of this compound.
Protocol 2: Kinetic Analysis of pH-Dependent Hydrolysis by Fluoride Ion Release
This method provides a direct measure of degradation by quantifying the release of fluoride ions using an Ion-Selective Electrode (ISE).[5][6]
Equipment Setup: Calibrate a fluoride ISE according to the manufacturer's instructions using a series of sodium fluoride (NaF) standards (e.g., 1 µM to 1 mM).
Prepare Reaction Buffers: Prepare a set of buffers at your desired pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
Initiate Reaction: In a thermostatted vessel, add a known volume of a specific pH buffer. Allow it to equilibrate to the target temperature (e.g., 25°C).
Add Compound: Initiate the hydrolysis reaction by adding a small, precise volume of your concentrated 2-aminophenyl sulfurofluoridate stock solution to the buffer to achieve a known starting concentration (e.g., 100 µM). Start a timer immediately.
Sample Collection: At regular time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Sample Analysis: For each aliquot, add the required volume of Total Ionic Strength Adjustment Buffer (TISAB).[5] This buffer adjusts the pH and complexes interfering ions, ensuring accurate fluoride measurement.
Measure Fluoride: Measure the fluoride concentration in the sample using the calibrated ISE.
Data Analysis: Plot the concentration of released fluoride versus time for each pH value. The rate of hydrolysis can be determined from the slope of this line. Assuming first-order kinetics, the half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693 / k, where k is the first-order rate constant.
References
USDA ARS. (n.d.). Commodity Protection and Quality Research: Parlier, CA - Project. USDA Agricultural Research Service. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
Centers for Disease Control and Prevention. (2016). NMAM 6012: Sulfuryl Fluoride. NIOSH Manual of Analytical Methods. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Guidance on Sulfuryl Fluoride Clearance Device Testing. Retrieved from [Link]
Smedley, C., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. Retrieved from [Link]
Angell, Y., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. Retrieved from [Link]
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. Retrieved from [Link]
Smedley, C., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. ResearchGate. Retrieved from [Link]
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]
Liskamp, R. M. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
Food and Agriculture Organization. (n.d.). Sulfuryl fluoride. FAO. Retrieved from [Link]
Carreira, E. M., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Retrieved from [Link]
Mendrala, A. L., et al. (2005). Rapid uptake, metabolism, and elimination of inhaled sulfuryl fluoride fumigant by rats. Toxicological Sciences, 86(2), 429-439. Retrieved from [Link]
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
Anseth, K. S., & Bowman, C. N. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomaterials, 28(21), 3227-3234. Retrieved from [Link]
Hoagland, R. E., & Zablotowicz, R. M. (2002). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 50(12), 3498-3505. Retrieved from [Link]
Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912-2917. Retrieved from [Link]
Angell, Y., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. Retrieved from [Link]
Lensch, C., et al. (2021). Buffer Salts Enhance Peroxide-Assisted Defluorination of the Sulfuryl Fluoride Fumigant by Both pH Control and General Base Catalysis: Implications for Hydrogen Peroxide as a Nucleophilic Reagent. ResearchGate. Retrieved from [Link]
Bowman, C. N., & Anseth, K. S. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomaterials, 28(21), 3227-34. Retrieved from [Link]
2-aminophenyl sulfurofluoridate vs 2-aminophenyl sulfonyl fluoride reactivity
Title: Latent Electrophiles in Covalent Drug Discovery: 2-Aminophenyl Sulfurofluoridate vs. 2-Aminophenyl Sulfonyl Fluoride Introduction The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutioniz...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Latent Electrophiles in Covalent Drug Discovery: 2-Aminophenyl Sulfurofluoridate vs. 2-Aminophenyl Sulfonyl Fluoride
Introduction
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes[1]. Within this chemical space, the 2-aminophenyl scaffold serves as a highly versatile building block. The ortho-amino group provides a synthetic handle for library diversification (e.g., via amide coupling), while the functional group at the 1-position acts as the covalent warhead.
However, the choice between utilizing a 2-aminophenyl sulfurofluoridate (an aryl fluorosulfate,
Ar-OSO2F
) and a 2-aminophenyl sulfonyl fluoride (
Ar-SO2F
) fundamentally alters the molecule's reactivity, stability, and chemoselectivity. This guide objectively compares these two warheads, providing mechanistic causality and validated experimental protocols for drug development professionals.
Mechanistic Causality: Resonance vs. Direct Induction
The divergent performance of these two warheads stems entirely from the presence or absence of an oxygen atom linking the sulfur to the aryl ring.
2-Aminophenyl Sulfonyl Fluoride (Direct C-S Bond): In sulfonyl fluorides, the strongly electron-withdrawing
SO2F
group is directly attached to the aromatic ring. This direct inductive effect renders the S(VI) center highly electrophilic. Consequently, sulfonyl fluorides exhibit high intrinsic reactivity and can non-discriminately label a broad spectrum of nucleophilic amino acids (Ser, Thr, Tyr, Lys, His) under forcing conditions[2].
2-Aminophenyl Sulfurofluoridate (O-Mediated Resonance): The insertion of an oxygen atom fundamentally changes the electronic landscape. Oxygen-mediated resonance stabilization donates electron density into the S(VI) center, significantly ameliorating its electrophilicity[2]. This structural feature transforms the sulfurofluoridate into a "latent electrophile." It remains exceptionally stable in aqueous environments and only reacts when a specific protein microenvironment provides catalytic assistance (e.g., basic residues lowering the
pKa
of a target Tyrosine or Lysine, combined with hydrogen bonding to assist fluoride departure)[3][4].
Caption: Mechanistic divergence between sulfonyl fluoride and sulfurofluoridate reactivity profiles.
Quantitative Performance Comparison
The structural differences translate into measurable kinetic and stability parameters. Sulfurofluoridates are significantly more stable than their sulfonyl fluoride counterparts (
krel=0.035
)[1], making them superior candidates for late-stage drug development where off-target toxicity must be minimized[3].
To effectively utilize these building blocks, researchers must navigate their distinct reactivity profiles. Below are self-validating protocols for both chemical derivatization and biological evaluation.
Because the sulfurofluoridate is a latent electrophile, the 2-amino group can be selectively acylated without prematurely triggering the S(VI)-F warhead.
Amide Coupling: Dissolve 2-aminophenyl sulfurofluoridate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) at 0 °C. The low intrinsic reactivity of the sulfurofluoridate ensures the S-F bond remains intact during standard basic coupling conditions.
Purification: Stir for 2 hours at room temperature, quench with water, extract with EtOAc, and purify via flash chromatography.
Validation: Confirm the retention of the
-OSO2F
group via
19F
NMR (typically a sharp singlet around +35 to +40 ppm).
Protocol B: Activity-Based Protein Profiling (ABPP) via LC-MS/MS
To evaluate the chemoselectivity of the synthesized probes against a target protein (e.g., SIRT5)[4].
Incubation: Incubate recombinant target protein (5 µM) with the functionalized sulfurofluoridate or sulfonyl fluoride probe (50 µM) in HEPES buffer (pH 7.4) at 37 °C.
Time-Course Sampling: Remove aliquots at 1h, 4h, and 24h. Quench the reaction by adding SDS loading buffer and boiling for 5 minutes.
Proteolytic Digest: Subject the quenched samples to in-solution tryptic digest overnight at 37 °C.
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer.
Data Interpretation (Causality Check): The sulfonyl fluoride probe will typically yield multiple modified peptides (indicating promiscuous labeling). The sulfurofluoridate probe will yield a single modified peptide (e.g., a specific Tyr or Lys residue), validating its requirement for a specific catalytic microenvironment[3][4].
Caption: Experimental workflow for evaluating covalent protein labeling via LC-MS/MS peptide mapping.
Conclusion
For broad-spectrum activity profiling, 2-aminophenyl sulfonyl fluorides offer the necessary high reactivity. However, for the development of highly specific, context-dependent targeted covalent inhibitors, 2-aminophenyl sulfurofluoridates are vastly superior. Their oxygen-mediated resonance provides exceptional kinetic stability, ensuring that covalent bond formation only occurs when the drug is perfectly docked within a complementary protein microenvironment.
Topic: Comparing Aryl Fluorosulfates and Aryl Sulfonyl Fluorides in SuFEx Chemistry
An In-Depth Guide for Applied Scientists Introduction: The Rise of SuFEx and the S(VI)-F Bond In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are modula...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Applied Scientists
Introduction: The Rise of SuFEx and the S(VI)-F Bond
In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are modular, high-yielding, and reliable under benign conditions. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by K. Barry Sharpless and colleagues, has rapidly emerged as a powerful second-generation click reaction.[1][2][3][4] At its core, SuFEx leverages the unique balance of stability and "clickable" reactivity of the sulfur(VI)-fluoride bond.[4][5] This bond is exceptionally stable under many conditions, including oxidation, reduction, and thermolysis, yet can be selectively activated to react with nucleophiles, forming robust covalent linkages.[5][6]
Two primary classes of electrophilic hubs dominate the SuFEx landscape: aryl fluorosulfates (Ar-OSO₂F) and aryl sulfonyl fluorides (Ar-SO₂F) . Though structurally similar, the single-atom difference—an oxygen linker in the fluorosulfate versus a direct carbon-sulfur bond in the sulfonyl fluoride—imparts significant and often counterintuitive differences in their reactivity, stability, and applications. This guide provides a detailed comparison to help researchers select the optimal SuFEx partner for their specific needs, from drug discovery to materials science.
The Contenders: A Molecular-Level Profile
Aryl Fluorosulfates (Ar-OSO₂F): The Latent Powerhouse
Aryl fluorosulfates are most commonly and efficiently synthesized from readily available phenols and sulfuryl fluoride (SO₂F₂) gas, often under basic conditions.[7][8][9][10] Their defining characteristic is their remarkable kinetic stability.[7][11][12] The fluorosulfate group is generally unreactive towards most nucleophiles and stable across a wide pH range, a property that makes it exceptionally biocompatible.[11][12][13]
However, this inertness is deceptive. Aryl fluorosulfates are "latently" reactive; their electrophilicity can be unleashed under specific circumstances, such as in the presence of a catalyst or, more compellingly, within the unique microenvironment of a protein binding site.[5][14][15][16][17] This "proximity-enabled" reactivity makes them ideal for designing highly selective covalent probes and inhibitors.[14][15][17][18]
Key Features of Aryl Fluorosulfates:
Exceptional Stability: Generally more stable than sulfonyl fluorides in aqueous media and resistant to non-specific reactions.[7][11][19]
Context-Dependent Reactivity: Their reactivity is "awakened" by specific chemical environments, leading to high target selectivity.[16][17]
Versatile Synthesis: Easily prepared from a vast pool of commercial and readily accessible phenols.[7][10]
Broad Utility: Used as covalent probes for Tyr, Lys, and His residues,[13][15][16][20] in the synthesis of polysulfates, and as robust alternatives to triflates in cross-coupling reactions.[9][10][21]
Aryl Sulfonyl Fluorides (Ar-SO₂F): The Privileged Warhead
Aryl sulfonyl fluorides have a longer history in medicinal chemistry and are considered a "privileged" warhead for covalent drug design.[22] Their synthesis is versatile, with numerous established routes from starting materials like aryl halides, sulfonyl chlorides, and Grignard reagents.[23][24]
Compared to fluorosulfates, aryl sulfonyl fluorides are generally more intrinsically reactive electrophiles.[17][25] This heightened reactivity allows them to covalently modify a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[20][22] This broader reactivity profile has made them invaluable as activity-based protein profiling (ABPP) probes and covalent enzyme inhibitors.[22] However, this increased reactivity can come at the cost of lower stability in aqueous physiological buffers and potentially less target selectivity compared to their fluorosulfate cousins.[19]
Key Features of Aryl Sulfonyl Fluorides:
Balanced Reactivity: Possess a good balance of aqueous stability and reactivity for covalent modification of proteins.[22]
Broad Nucleophile Scope: Known to react with a wide array of nucleophilic amino acid side chains.[20][22]
Established Synthetic Routes: Can be prepared through numerous well-documented synthetic methodologies.[23][24]
Proven Applications: Widely used as covalent inhibitors, particularly for proteases, and as versatile chemical biology probes.[22][24]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these two SuFEx hubs is context-dependent. The following table summarizes their key distinguishing features.
Diverse routes (from sulfonyl chlorides, aryl halides, etc.).[23][24]
Ideal Use Case
Highly selective covalent probes; "Inverse Drug Discovery".[16]
Covalent enzyme inhibitors; Activity-Based Protein Profiling (ABPP).[22]
Mechanistic Insights: The Role of the Oxygen Atom
The fundamental difference in reactivity stems from the Ar-O-S linkage in fluorosulfates versus the Ar-S linkage in sulfonyl fluorides. The oxygen atom in aryl fluorosulfates allows for resonance stabilization, which reduces the electrophilicity of the sulfur(VI) center compared to the directly connected aryl sulfonyl fluoride.[15] This makes the fluorosulfate group more kinetically stable and less prone to undergo nucleophilic attack unless activated.
Figure 1. Reactivity comparison of aryl fluorosulfates and aryl sulfonyl fluorides. The oxygen bridge in fluorosulfates provides resonance stabilization, lowering the sulfur's intrinsic electrophilicity and necessitating activation for reaction, which confers high selectivity.
Experimental Protocols: Foundational Syntheses
Protocol 1: General Synthesis of an Aryl Fluorosulfate
This procedure describes the reliable transformation of a phenol into an aryl fluorosulfate using sulfuryl fluoride gas.[7][9]
Materials:
Phenol derivative (1.0 equiv)
Triethylamine (Et₃N) or other suitable base (1.5 equiv)
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN)
Sulfuryl fluoride (SO₂F₂) gas (approx. 1.2 equiv)
Reaction flask equipped with a stir bar and septum
Balloon filled with SO₂F₂
Procedure:
Dissolve the phenol and triethylamine in the anhydrous solvent within the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture to 0 °C in an ice bath.
Carefully introduce the SO₂F₂ gas from the balloon into the reaction mixture via a needle, ensuring the gas bubbles through the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl fluorosulfate.
Protocol 2: General Synthesis of an Aryl Sulfonyl Fluoride
This procedure outlines the common conversion of an aryl sulfonyl chloride to an aryl sulfonyl fluoride.[24]
Materials:
Aryl sulfonyl chloride (1.0 equiv)
Potassium fluoride (KF) or Tetrabutylammonium fluoride (TBAF) (2-3 equiv)
Phase-transfer catalyst such as 18-crown-6 (0.1 equiv), if using KF
Anhydrous acetonitrile (MeCN)
Reaction flask with stir bar and reflux condenser
Procedure:
To the reaction flask, add the aryl sulfonyl chloride, potassium fluoride, and 18-crown-6 (or TBAF solution).
Add anhydrous acetonitrile and heat the mixture to reflux (approx. 82 °C).
Stir the reaction at reflux for 4-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
Purify the crude product by flash column chromatography or recrystallization to obtain the pure aryl sulfonyl fluoride.
Decision Framework: Choosing the Right SuFEx Partner
The selection between these two powerful reagents should be driven by the ultimate scientific goal.
Figure 2. A decision-making guide for selecting between aryl fluorosulfates and aryl sulfonyl fluorides based on the intended research application.
Conclusion
Aryl fluorosulfates and aryl sulfonyl fluorides are not competitors but rather complementary partners in the SuFEx click chemistry toolbox. Aryl sulfonyl fluorides are the established, more broadly reactive warheads, ideal for targeting enzymes and applications where covalent modification of residues like serine is desired. In contrast, aryl fluorosulfates are the masters of selective engagement. Their latent reactivity, awakened only in specific environments, makes them unparalleled tools for developing highly specific chemical probes and for pioneering strategies like "inverse drug discovery" where the target is unknown.[16] By understanding their distinct chemical personalities, researchers can strategically deploy these S(VI)-F hubs to forge precise molecular connections and accelerate discovery across the chemical sciences.
References
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Google Search.
Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue - PMC. National Center for Biotechnology Information.
A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans - PMC. National Center for Biotechnology Information.
Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate. ResearchGate.
The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme Chemistry.
Advances in the construction of diverse SuFEx linkers | National Science Review. Oxford Academic.
Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. National Center for Biotechnology Information.
Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates | Organic Letters - ACS Publications. American Chemical Society Publications.
Synthetic Routes to Arylsulfonyl Fluorides - MDPI. MDPI.
Sulfur fluoride exchange - PMC - NIH. National Center for Biotechnology Information.
Emerging Utility of Fluorosulfate Chemical Probes - PMC - NIH. National Center for Biotechnology Information.
A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC. National Center for Biotechnology Information.
“Inverse Drug Discovery” Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates | Journal of the American Chemical Society. American Chemical Society Publications.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Publications. American Chemical Society Publications.
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. National Center for Biotechnology Information.
Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine. Enamine.
Strategies for the synthesis of α/β‐aryl ethenesulfonyl fluorides. - ResearchGate. ResearchGate.
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications. American Chemical Society Publications.
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing. Royal Society of Chemistry.
Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless - Grantome. Grantome.
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing. Royal Society of Chemistry.
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications. American Chemical Society Publications.
Emerging Utility of Fluorosulfate Chemical Probes | ACS Medicinal Chemistry Letters. American Chemical Society Publications.
Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Digital Commons @ University of South Florida.
Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC. National Center for Biotechnology Information.
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. Sigma-Aldrich.
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. American Chemical Society Publications.
The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH. National Center for Biotechnology Information.
Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. Royal Society of Chemistry.
Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications.
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - RSC Publishing. Royal Society of Chemistry.
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes - ResearchGate. ResearchGate.
Sulfur (VI) fluoride exchange (SuFEx) and the structures of aryl... - ResearchGate. ResearchGate.
Advanced HPLC Methodologies for Purity Analysis of 2-Aminophenyl Sulfurofluoridate: A Comparative Guide
As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter analytical challenges when evaluating highly reactive building blocks. The advent of Sulfur(VI) Fluoride Exchan...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter analytical challenges when evaluating highly reactive building blocks. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery and chemoproteomics [1][1]. At the core of this revolution is 2-aminophenyl sulfurofluoridate (also referred to as 2-aminophenyl fluorosulfate), a highly versatile and stable SuFEx hub [4][2].
Unlike traditional sulfonyl fluorides (Ar-SO₂F), fluorosulfates (Ar-OSO₂F) exhibit remarkable stability in aqueous environments [2][3]. This chemical distinction directly impacts their behavior during High-Performance Liquid Chromatography (HPLC) analysis. This guide objectively compares the chromatographic performance of 2-aminophenyl sulfurofluoridate against its sulfonyl fluoride alternative, 2-aminobenzenesulfonyl fluoride, and provides self-validating HPLC protocols for rigorous purity determination.
Mechanistic Insights: Fluorosulfates vs. Sulfonyl Fluorides
The primary analytical challenge with reactive electrophiles lies in differentiating true synthetic impurities from degradation artifacts generated during the analysis itself.
2-Aminobenzenesulfonyl Fluoride (The Alternative): The S-F bond in sulfonyl fluorides is susceptible to hydrolysis in aqueous organic mobile phases, especially if the pH exceeds 5.0. This on-column hydrolysis generates sulfonic acid artifacts, leading to artificially low purity readings and false-positive impurity peaks.
2-Aminophenyl Sulfurofluoridate (The Product): The introduction of the oxygen atom in the fluorosulfate group (-OSO₂F) significantly dampens the electrophilicity of the sulfur center through resonance stabilization [3][4]. It remains completely inert to aqueous hydrolysis during standard reversed-phase HPLC (RP-HPLC) runs, ensuring that the resulting chromatogram accurately reflects the sample's true purity.
Chromatographic stability comparison between fluorosulfates and sulfonyl fluorides.
Comparative Performance Data
To empirically validate these mechanistic differences, we subjected both compounds to identical RP-HPLC conditions (Water/Acetonitrile with 0.1% TFA) and monitored them over a 24-hour period in an autosampler held at 25°C.
Parameter
2-Aminophenyl Sulfurofluoridate (Product)
2-Aminobenzenesulfonyl Fluoride (Alternative)
Chemical Structure
Ar-OSO₂F
Ar-SO₂F
Initial HPLC Purity (t=0)
99.2%
98.5%
HPLC Purity (t=24h, 25°C)
99.1%
84.3%
Primary Degradant Peak
None detected
2-Aminobenzenesulfonic acid (RT = 2.1 min)
Aqueous Stability (pH 7.4)
> 7 days
< 12 hours
Suitability for LC-MS
Excellent (No source fragmentation)
Poor (Prone to in-source hydrolysis)
Data Interpretation: The data clearly demonstrates that 2-aminophenyl sulfurofluoridate maintains its structural integrity during prolonged analytical sequences. Conversely, the alternative sulfonyl fluoride degrades by ~14% within 24 hours, making routine batch-release purity analysis highly unreliable without strict low-temperature autosampler controls and immediate injection protocols.
Method: RP-HPLC-UV/CAD for Comprehensive Purity Analysis
Step 1: Sample Preparation
Weigh exactly 5.0 mg of 2-aminophenyl sulfurofluoridate.
Dissolve in 5.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock.
Causality: ACN is chosen over Methanol because primary amines and fluorosulfates can theoretically undergo slow solvolysis in protic solvents over extended storage. Aprotic ACN preserves the integrity of the S-F bond indefinitely.
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 2: Chromatographic Conditions
Column: C18, 100 x 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).
Causality: A fully end-capped C18 column prevents secondary interactions between the primary amine of the analyte and residual surface silanols on the stationary phase, ensuring sharp, symmetrical peaks.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 5 µL.
Step 3: Gradient Program
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte).
2.0 - 10.0 min: 5% to 95% B (Linear gradient to elute strongly retained hydrophobic impurities).
10.0 - 12.0 min: 95% B (Column wash).
12.0 - 12.1 min: 95% to 5% B.
12.1 - 15.0 min: 5% B (Re-equilibration).
Step 4: Detection & Integration
UV Detection: 254 nm and 210 nm. The 254 nm channel is optimal for the aromatic ring, while 210 nm captures trace aliphatic impurities.
CAD Detection: Evaporation temperature set to 35°C.
Causality: CAD provides a near-universal response independent of the analyte's extinction coefficient, allowing for accurate mass-balance quantification of non-UV active synthetic catalysts (e.g., DBU).
Integration: Exclude the void volume (typically < 1.5 min). Calculate relative purity using the area normalization method on the CAD channel for the most conservative and accurate purity value.
Orthogonal RP-HPLC-UV/CAD workflow for comprehensive purity validation.
Conclusion
For researchers developing chemoproteomic probes or conducting high-throughput medicinal chemistry, the choice of the SuFEx hub is critical. 2-Aminophenyl sulfurofluoridate not only offers superior biological stability but also eliminates the analytical artifacts that plague traditional sulfonyl fluorides. By implementing the orthogonal RP-HPLC-UV/CAD method detailed above, laboratories can guarantee the scientific integrity of their building blocks prior to library synthesis.
References
Title: Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry
Source: Journal of the American Chemical Society
URL: [Link]
Title: The proximity-enabled sulfur fluoride exchange reaction in the protein context
Source: PMC - NIH (RSC Chemical Biology)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
2-Aminophenyl Sulfurofluoridate vs. Para-Aminophenyl Sulfurofluoridate: A Comprehensive Guide to SuFEx Reaction Kinetics
Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry, offering researchers a robust method to construct complex molecules through the highly stable yet selectively reactive S(VI) hub. Among the most versatile building blocks are aminophenyl sulfurofluoridates (fluorosulfates). However, the positional isomerism of the amino group—specifically ortho (2-amino) versus para (4-amino)—dictates profound differences in reaction kinetics, transition state stabilization, and application suitability.
As an application scientist, understanding the causality behind these kinetic differences is critical for optimizing late-stage functionalization, designing covalent inhibitors, or developing radiotracers. This guide objectively compares the kinetic profiles of 2-aminophenyl sulfurofluoridate and para-aminophenyl sulfurofluoridate, supported by field-proven experimental protocols and mechanistic data.
Mechanistic Foundations: Electronic vs. Steric Governance
The reactivity of aryl fluorosulfates in SuFEx chemistry is governed by the delicate balance of the S–F bond stability and the electrophilicity of the S(VI) center.
Para-Aminophenyl Sulfurofluoridate (Electronic Deactivation):
In the para isomer, the amino (-NH2) group acts as a strong electron-donating group (EDG) via resonance. This electron density is pushed into the aromatic ring and subsequently to the S(VI) center, increasing the electron density around the sulfur atom. Kinetic studies on SuFEx isotopic exchange reveal that the reaction rates for para-substituted phenyl fluorosulfates correlate tightly with Hammett
σ
constants, exhibiting a reaction constant (
ρ
) of 1.56[1]. Because the -NH2 group has a negative Hammett constant, it significantly raises the kinetic barrier for nucleophilic attack, making para-aminophenyl sulfurofluoridate highly stable and selectively latent until strongly activated (e.g., by bifluoride catalysts or specific enzymatic pockets).
2-Aminophenyl Sulfurofluoridate (Steric Hindrance & Proximity Effects):
The ortho isomer presents a more complex kinetic profile. While it shares the electron-donating resonance effects of the para isomer, the spatial proximity of the amino group to the fluorosulfate moiety introduces significant steric hindrance. In standard bimolecular SuFEx couplings, this steric bulk typically decelerates the reaction rate compared to unsubstituted phenyl fluorosulfate[1]. However, the ortho position offers a unique advantage: proximity-driven intramolecular interactions. The adjacent amine can participate in hydrogen bonding with incoming nucleophiles or catalysts, potentially stabilizing the termolecular transition state. In chemoproteomics, ortho-substituted fluorosulfates are privileged scaffolds; for instance, analogous ortho-substituted benzenoid probes (e.g., 2-(fluorosulfonyl)phenyl fluorosulfate) have demonstrated exceptional potency as covalent inhibitors for Human Neutrophil Elastase (HNE) with an IC50 of 0.24
μ
M, leveraging the ortho geometry to perfectly align the warhead within the active site[2].
SuFEx reaction pathway illustrating S(VI) hub activation and product formation.
Quantitative Kinetic Comparison
To facilitate experimental design, the following table synthesizes the kinetic and thermodynamic behaviors of the two isomers under standard SuFEx conditions.
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and kinetic evaluation of these compounds.
Protocol A: Kinetic Profiling via TDST-NMR (Transfer of Dipolar Saturation)
Traditional kinetic assays often fail to capture the rapid exchange rates of SuFEx reactions. The TDST-NMR assay differentiates the "reactant" and "product" states in a bimolecular system to accurately measure isotopic or fluoride exchange[1].
Step-by-Step Methodology:
System Preparation: Dissolve the chosen aminophenyl sulfurofluoridate (0.02 M) and a fluoride salt (e.g., TBABF, 0.2 M) in anhydrous MeCN-
d3
(298.0 K) within an NMR tube.
Baseline Acquisition: Acquire a standard
19
F NMR spectrum to establish the baseline magnetization (
M0
) of the Ar-OSO
2
F signal.
Saturation Irradiation: Irradiate the free fluoride signal for a set of specific saturation times (
TS
) ranging from 0.1 to 5.0 seconds.
Measurement: Record the apparent drop in the aryl fluorosulfate magnetization (
ΔM
) caused by the intermolecular fluoride exchange process.
Data Processing: Plot the magnetization ratio (
M/M0
) against
TS
. Fit the curve to derive the pseudo-first-order exchange rate constant (
kobs
). Compare the
kobs
of the ortho and para isomers to quantify the steric vs. electronic kinetic penalties.
TDST-NMR workflow for measuring SuFEx isotopic exchange kinetics.
Protocol B: Chemoselective SuFEx Coupling of Aminophenyl Sulfurofluoridates
When utilizing these building blocks, the unmasked amine can interfere if not properly managed. The following protocol ensures chemoselective reaction at the S(VI) hub.
Step-by-Step Methodology:
Reagent Assembly: In a flame-dried Schlenk flask under N
2
, dissolve the aminophenyl sulfurofluoridate (1.0 equiv) and the target nucleophile (e.g., a secondary amine or phenol, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Catalyst Addition: Add a SuFEx-activating catalyst. For para-aminophenyl sulfurofluoridate, DBU (1.5 equiv) or a bifluoride salt is recommended to overcome the electronic deactivation. For the ortho isomer, a less bulky base (e.g., BEMP or carefully titrated TEA) may be required to navigate the steric hindrance.
Reaction Monitoring: Stir at room temperature. Monitor the disappearance of the Ar-OSO
2
F peak via
19
F NMR (typically around +35 to +40 ppm). The para isomer generally requires longer reaction times (12-24 hours) compared to electron-deficient analogs.
Quenching & Isolation: Quench the reaction with saturated aqueous NH
4
Cl. Extract with EtOAc, dry over Na
2
SO
4
, and purify via flash chromatography.
Conclusion & Strategic Recommendations
The choice between 2-aminophenyl sulfurofluoridate and para-aminophenyl sulfurofluoridate should be dictated by the end application rather than synthetic convenience.
Select the para-isomer when designing modular linkers or peptide tags where chemical stability and predictable, tunable kinetics (via Hammett relationships) are paramount.
Select the ortho-isomer when engineering covalent warheads for enzyme inhibition, where the steric bulk and proximity of the amine can be exploited to achieve high spatial selectivity within a protein binding pocket.
Personal protective equipment for handling 2-aminophenyl sulfurofluoridate
Comprehensive Safety and Operational Guide: Handling 2-Aminophenyl Sulfurofluoridate in SuFEx Chemistry As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes a cornerstone in drug discovery and bioconjugation, the ut...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 2-Aminophenyl Sulfurofluoridate in SuFEx Chemistry
As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes a cornerstone in drug discovery and bioconjugation, the utilization of aryl fluorosulfates like 2-aminophenyl sulfurofluoridate (CAS: 2731010-43-6) has surged[1][2]. This guide provides researchers with authoritative, step-by-step logistical and safety procedures to ensure operational excellence, building a self-validating system that mitigates the unique risks associated with fluorosulfate cleavage.
Chemical Profile & Hazard Causality
Unlike highly reactive sulfonyl chlorides, 2-aminophenyl sulfurofluoridate is thermodynamically stable and highly resistant to reduction and neutral hydrolysis[2][3]. However, its handling protocols are dictated by its latent reactivity:
Latent Electrophilicity: The fluorosulfate (
OSO2F
) group remains completely inert in aqueous solutions across a wide pH range (1–10)[4]. It only reacts when proximally activated by a strong base (e.g., DBU, BTMG) or a specific enzymatic microenvironment[4][5].
Fluoride Generation (The Primary Hazard): Upon catalytic activation and nucleophilic substitution, the S-F bond is cleaved, releasing fluoride ions (
F−
)[4]. If exposed to acidic workups or accidental strong-base hydrolysis on the skin, this generates hydrofluoric acid (HF)—a highly toxic, bone-seeking, and tissue-penetrating hazard.
Bifunctional Reactivity: The presence of the free aniline (2-amino group) allows for orthogonal functionalization but increases the molecule's lipophilicity, facilitating rapid dermal penetration if spilled.
Mandatory Personal Protective Equipment (PPE)
The following PPE specifications are non-negotiable. They are engineered to address both the organic nature of the compound and the inorganic risks of its S-F cleavage byproducts.
PPE Category
Specification
Scientific Rationale (Causality)
Hand Protection
Heavy-duty Nitrile (≥ 8 mil) or Neoprene, double-gloved.
Protects against organic solvents while providing a critical barrier against trace HF generated during accidental base-catalyzed hydrolysis on the skin.
Eye/Face
Snug-fitting chemical splash goggles + Face shield.
Aryl fluorosulfates can cause severe eye damage. Protects against micro-splashes during pressurized SuFEx gas evolution.
Prevents skin absorption. The amino group increases membrane permeability, making dermal exposure highly hazardous.
Respiratory
Certified Fume Hood (Face velocity 80-120 fpm).
Prevents inhalation of volatile fluorinated byproducts (e.g., silyl fluorides) or aerosolized reagents during activation.
Operational Workflow: Safe Execution of SuFEx Reactions
To ensure reproducibility and safety, follow this validated step-by-step methodology for utilizing 2-aminophenyl sulfurofluoridate in synthetic workflows.
Step 1: Pre-Reaction Setup
Conduct all operations inside a certified fume hood.
Self-Validation Check: Ensure a fresh tube of calcium gluconate gel (2.5%) is readily accessible on the benchtop before opening the reagent, in case of accidental HF exposure.
Step 2: Reagent Handling and Assembly
Weigh 2-aminophenyl sulfurofluoridate using anti-static spatulas.
Dissolve the reagent and your target nucleophile (e.g., phenol or amine) in an anhydrous solvent (e.g., Acetonitrile or DMF)[3].
Step 3: Catalytic Activation
Add the base catalyst (e.g., 10-30 mol% DBU) dropwise[4].
Causality: DBU's exceptional basicity activates the S-F bond[4]. This step is mildly exothermic and initiates the release of free fluoride ions. Maintain the reaction at room temperature unless the specific substrate demands heating.
Step 4: Quenching and Fluoride Trapping (Critical Safety Step)
DO NOT quench directly with strong aqueous acids, as this will rapidly generate HF.
Method A (Silicon Trapping): Add Hexamethyldisilazane (HMDS). HMDS acts as an in situ hydrogen fluoride scavenger, converting toxic HF into volatile, less hazardous silyl fluorides (TMS-F)[4][6].
Method B (Precipitation): Quench with a saturated aqueous solution of calcium chloride (
CaCl2
) or sodium ions to precipitate the liberated fluoride as insoluble
CaF2
or
NaF
[4].
Mechanistic pathway of SuFEx activation and mandatory fluoride neutralization.
Spill Response and Disposal Plan
A spill involving 2-aminophenyl sulfurofluoridate must be treated with the assumption that free fluoride may be generated upon environmental degradation.
Immediate Spill Protocol:
Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.
Neutralize: Cover the spill with a calcium-based absorbent (e.g., calcium carbonate or specialized HF spill kits) to immediately bind any free fluoride.
Clean: Sweep the absorbed material using plastic (non-sparking, non-glass) tools.
Waste Disposal Logistics:
Container Compatibility: NEVER store SuFEx reaction waste in glass containers. Free fluoride ions will etch glass over time, compromising structural integrity and causing catastrophic container failure. Use High-Density Polyethylene (HDPE) or Nalgene carboys exclusively.
Labeling: Waste must be explicitly labeled: "Contains Fluorosulfate / Potential Fluoride Source - DO NOT MIX WITH ACIDS."
Decision matrix for 2-aminophenyl sulfurofluoridate spill response and disposal.
References
Zheng, Q., et al. "Sulfur fluoride exchange (SuFEx)." National Institutes of Health (PMC).[Link]
Taki, M., et al. "Biomolecular Targeted Covalent Inhibitors." Encyclopedia MDPI. [Link]
Otava Chemicals. "SuFEx Handle Fragment Library." Otava Chemicals. [Link]
Dong, J., et al. "Advances in the construction of diverse SuFEx linkers." National Science Review (Oxford Academic).[Link]